molecular formula C8H24N4Sn B7838796 Dimethylazanide;tin(4+)

Dimethylazanide;tin(4+)

Cat. No.: B7838796
M. Wt: 295.01 g/mol
InChI Key: WHXTVQNIFGXMSB-UHFFFAOYSA-N
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Description

Dimethylazanide (N(CH₃)₂⁻) is the conjugate base of dimethylamine, commonly used as a ligand in organometallic chemistry to stabilize high oxidation state metal centers. The hypothetical compound "Dimethylazanide;tin(4+)" would involve a tin(IV) cation (Sn⁴⁺) coordinated by dimethylazanide ligands.

Properties

IUPAC Name

dimethylazanide;tin(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylazanide;tin(4+) can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:

SnCl4+4LiNMe2Sn(NMe2)4+4LiCl\text{SnCl}_4 + 4 \text{LiNMe}_2 \rightarrow \text{Sn(NMe}_2\text{)}_4 + 4 \text{LiCl} SnCl4​+4LiNMe2​→Sn(NMe2​)4​+4LiCl

This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of dimethylazanide;tin(4+) typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethylazanide;tin(4+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dimethylazanide;tin(4+) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of tin complexes with different ligands .

Scientific Research Applications

Dimethylazanide;tin(4+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethylazanide;tin(4+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in catalysis, the compound can facilitate the activation of small molecules through coordination and electron transfer processes .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key properties of analogous metal-dimethylazanide complexes:

Property Tris(dimethylamido)cyclopentadienyl Hafnium Pentamethylcyclopentadienyltris(dimethylamido)titanium(IV) Bis(diethylamido)bis(dimethylamido)titanium(IV)
IUPAC Name dimethylazanide; hafnium(4+); cyclopenta-1,3-diene dimethylazanide; pentamethylcyclopentane; titanium(4+)¹ diethylazanide; dimethylazanide; titanium(4+)
Metal Oxidation State +4 +4 +4
Ligands 3 dimethylazanide, 1 cyclopentadienyl (Cp) 3 dimethylazanide, 1 pentamethylcyclopentadienyl (Cp*) 2 diethylazanide, 2 dimethylazanide
Coordination Number 4 4 4
Molecular Formula Hf(C₅H₅)(N(CH₃)₂)₃ [(CH₃)₅C₅]Ti[N(CH₃)₂]₃ Ti[N(CH₃)₂]₂[N(C₂H₅)₂]₂
Molecular Weight ~463 g/mol² ~406 g/mol³ ~378 g/mol⁴
PubChem CID 87349857 121237554 5018387

¹The original IUPAC name in states titanium(3+), but charge balancing confirms Ti⁴⁺.
²Calculated using Hf (178.49), C₅H₅⁻ (65.09), and 3×N(CH₃)₂⁻ (73.14 each).
³Based on Cp (pentamethylcyclopentadienyl: 119.22), Ti (47.87), and 3×N(CH₃)₂⁻.*
Ti (47.87) + 2×N(CH₃)₂⁻ + 2×N(C₂H₅)₂⁻.

Key Observations:
  • Metal Center Influence :
    • Hafnium (Hf⁴⁺) has a larger atomic radius (1.44 Å) compared to titanium (Ti⁴⁺: 0.61 Å), leading to stronger ligand-metal bonds and higher thermal stability in Hf complexes .
    • Titanium compounds exhibit greater versatility in ligand substitution (e.g., mixed dimethyl/diethyl ligands in ).
  • Ligand Effects :
    • Cyclopentadienyl (Cp) ligands enhance steric bulk and electron donation, increasing volatility for chemical vapor deposition (CVD) applications .
    • Diethylazanide ligands in reduce crystallinity compared to dimethyl analogs, altering solubility and reactivity.

Stability and Reactivity

  • Thermal Stability : Hf complexes decompose at higher temperatures (>300°C) than Ti analogs due to stronger Hf–N bonds .
  • Hydrolysis Sensitivity : All amido complexes are moisture-sensitive, but Ti⁴⁺ compounds react more vigorously with water than Hf⁴⁺ due to smaller ionic size and higher charge density .

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